Rhc 80267

Descripción general

Descripción

La lipasa de diacilglicerol es una enzima responsable de generar el endocannabinoide 2-araquidonoilglicerol a partir del diacilglicerol . Este compuesto tiene implicaciones significativas en varios campos de la investigación científica, particularmente en el estudio de las vías de señalización lipídica.

Métodos De Preparación

La síntesis de RHC 80267 implica la reacción de hexano-1,6-diamina con isocianato de ciclohexilo para formar el derivado de urea correspondiente. Este intermedio se trata luego con hidroxilamina para obtener el producto final . Las condiciones de reacción suelen implicar el uso de disolventes orgánicos como diclorometano o tetrahidrofurano, y las reacciones se llevan a cabo a temperatura ambiente o a temperaturas ligeramente elevadas.

Análisis De Reacciones Químicas

RHC 80267 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar varios derivados oxidados.

Reducción: El compuesto se puede reducir para formar diferentes productos reducidos.

Sustitución: this compound puede sufrir reacciones de sustitución en las que uno o más de sus grupos funcionales son reemplazados por otros grupos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

RHC80267 is a diacylglycerol lipase (DGL) inhibitor with applications in studying epilepsy, insulin secretion, and vascular function . DGLs generate 2-arachidonylglycerol (2-AG) from diacylglycerol, and RHC80267 has been shown to alter brain 2-AG levels, leading to cannabinoid-related behavioral effects .

Scientific Research Applications

-

Epilepsy Research: RHC80267 has demonstrated potential in reducing spontaneous recurrent seizures (SRS) .

- In a study using a pilocarpine model of temporal lobe epilepsy, RHC80267 treatment significantly reduced the percentage of mice suffering from SRS and decreased the duration of observed seizures compared to a control group .

- The same study also found that RHC80267 attenuated depression and anxiety-related behaviors, improved spatial learning and memory, and inhibited seizure-induced hippocampal neuronal loss during the chronic epileptic period .

- The study involved administering RHC80267 (1.3 μmol) or JZL184 (20 mg/kg) to pilocarpine-treated mice immediately after status epilepticus (SE), followed by daily treatment for 7 days .

-

Insulin Secretion: RHC80267's influence on diacylglycerol metabolism has implications for insulin secretion .

- Research in pancreatic mouse islets showed that RHC 80,267 reduced glucose-induced insulin secretion by 50-60%, while carbacholin-induced insulin secretion was unaffected .

- The addition of the diacylglycerol kinase inhibitor R 59,022 did not change glucose-stimulated insulin secretion but abolished the inhibition seen in the presence of RHC 80,267 .

- RHC 80,267 increased islet glucose utilization, measured as formation of tritiated water from 5-[3H]-glucose, threefold but did not affect glucose oxidation to CO2, lactate production, or islet ATP levels .

-

Vascular Function: RHC-80267 potentiates relaxation to acetylcholine in rat mesenteric artery by anti-cholinesterase action .

- In rat mesenteric artery contracted with noradrenaline or KCl, RHC-80267 (0.1-10 μM) potentiated the relaxation evoked by acetylcholine .

- RHC-80267 concentration-dependently inhibited cholinesterase activity with an IC(50) of 4 μM in brain homogenate .

- The potentiation of acetylcholine-evoked responses by RHC-80267 in rat mesenteric artery is caused by the inhibition of the cholinesterase activity in the vascular wall .

- Smooth Muscle Function: In smooth muscle isolated from the guinea-pig gastric antrum, RHC-80267 (0.3-1 μM) increased slow potential frequency and reduced the refractory period for slow potentials generation evoked by depolarizing stimuli from 8 s to 5 s . Also, RHC-80267 enhanced the frequency of slow potentials increased by acetylcholine (ACh) .

- Tyramide Signal Amplification (TSA): this compound is used for signal amplification of ISH, IHC and IC etc .

- Cellular Assays: this compound is applied as a convenient and sensitive way for cell proliferation assay and cytotoxicity assay .

Data Table

Mecanismo De Acción

RHC 80267 ejerce sus efectos inhibiendo selectivamente la lipasa de diacilglicerol, lo que previene la conversión de diacilglicerol a 2-araquidonoilglicerol . Esta inhibición afecta a varias vías de señalización que dependen del diacilglicerol y sus metabolitos. Además, this compound inhibe la actividad de la colinesterasa, mejorando la relajación provocada por la acetilcolina . También inhibe la ciclooxigenasa y la hidrólisis de la fosfatidilcolina .

Comparación Con Compuestos Similares

RHC 80267 es único en su inhibición selectiva de la lipasa de diacilglicerol. Compuestos similares incluyen:

THL (Tetrahidrolipstatina): Otro inhibidor de la lipasa de diacilglicerol, pero con diferente selectividad y potencia.

Orlistat: Un inhibidor de la lipasa que se utiliza principalmente para la pérdida de peso, que también afecta a la lipasa de diacilglicerol, pero con una gama más amplia de actividad.

This compound destaca por su alta selectividad y potencia en la inhibición de la lipasa de diacilglicerol, lo que lo convierte en una herramienta valiosa en la investigación de la señalización lipídica .

Actividad Biológica

RHC 80267 is a selective inhibitor of diacylglycerol lipase (DGL), an enzyme that plays a crucial role in the metabolism of lipids, particularly in the production of endocannabinoids such as 2-arachidonoylglycerol (2-AG). This compound has garnered significant attention for its biological activities and potential therapeutic applications.

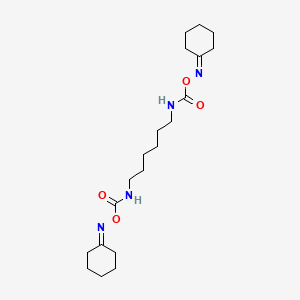

- Chemical Name : O,O'-[1,6-Hexanediyl bis(iminocarbonyl)]dioxime cyclohexanone

- Molecular Formula : C₂₀H₃₄N₄O₄

- CAS Number : 83654-05-1

- Purity : ≥95% .

This compound primarily functions as an inhibitor of diacylglycerol lipase, with reported IC50 values of:

Additionally, it weakly inhibits phospholipases C and A2 and has been shown to potentiate acetylcholine-induced relaxation in mesenteric arteries by inhibiting cholinesterase activity .

Effects on Insulin Secretion

A study investigating the effects of this compound on pancreatic islets found that:

- Glucose-induced insulin secretion was reduced by 50-60% in the presence of this compound.

- Carbachol-induced insulin secretion remained unaffected.

- This compound increased islet glucose utilization threefold but did not significantly alter glucose oxidation or ATP levels .

Neuroprotective Effects

Research involving a pilocarpine model of temporal lobe epilepsy demonstrated that this compound treatment:

- Significantly reduced the incidence of spontaneous recurrent seizures (SRS).

- Decreased seizure duration compared to control groups.

- Improved neuropsychological performance and reduced anxiety-related behaviors .

Study on Vascular Effects

In a study focused on vascular smooth muscle, this compound was shown to enhance acetylcholine-induced relaxation in rat mesenteric arteries. This effect was attributed to its anti-cholinesterase action, indicating potential cardiovascular benefits .

Epilepsy Model Research

In a controlled experiment using mice with induced seizures, this compound was administered post-status epilepticus. The results indicated:

- A reduction in seizure frequency and duration.

- Amelioration of cognitive impairments associated with chronic epilepsy, suggesting that manipulating endocannabinoid signaling could be a viable therapeutic strategy .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(cyclohexylideneamino) N-[6-[(cyclohexylideneamino)oxycarbonylamino]hexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N4O4/c25-19(27-23-17-11-5-3-6-12-17)21-15-9-1-2-10-16-22-20(26)28-24-18-13-7-4-8-14-18/h1-16H2,(H,21,25)(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSVYGIGWRDVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NOC(=O)NCCCCCCNC(=O)ON=C2CCCCC2)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90232494 | |

| Record name | (Hexane-1,6-diyldiimino)bis{[(cyclohexylideneamino)oxy]methanone} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83654-05-1 | |

| Record name | Cyclohexanone 1,1′-[O,O′-[1,6-hexanediylbis(iminocarbonyl)]dioxime] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83654-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Bis(cyclohexyloximinocarbonyl)hexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083654051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Hexane-1,6-diyldiimino)bis{[(cyclohexylideneamino)oxy]methanone} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-BIS(CYCLOHEXYLOXIMINOCARBONYL)HEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VB68H5WIT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of RHC 80267 and how does it interact with it?

A1: this compound specifically targets and inhibits DAG lipase. [] This enzyme catalyzes the hydrolysis of diacylglycerol (DAG) to 2-arachidonylglycerol (2-AG), a precursor to arachidonic acid. By binding to DAG lipase, this compound prevents this conversion, thereby reducing AA availability for downstream signaling pathways. []

Q2: What are the downstream consequences of inhibiting DAG lipase with this compound?

A2: Inhibiting DAG lipase with this compound disrupts the production of AA and its metabolites, including prostaglandins and leukotrienes. [, ] This disruption affects various cellular processes, including inflammation, smooth muscle contraction, and hormone secretion. [, , ]

Q3: Does this compound influence the endocannabinoid system?

A3: Yes, this compound can modulate the endocannabinoid system by inhibiting the production of 2-AG, an endocannabinoid. [] This inhibition has been linked to reduced pain sensitivity in response to stress, suggesting a potential role for this compound in pain management. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.